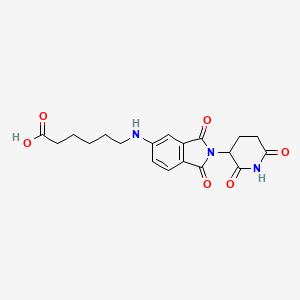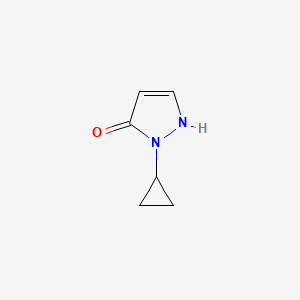
2,2'-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) typically involves the reaction of 2,2,2-trichloroethane with 6-bromo-4-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or brominated phenols, while reduction may produce dehalogenated compounds.
Applications De Recherche Scientifique
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(2,4-dichlorophenol)
- 4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(2-nitrophenol)
- 4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(2-methylphenol)
Uniqueness
What sets 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(6-bromo-4-chlorophenol) apart from similar compounds is its specific halogenation pattern, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
7144-63-0 |
|---|---|
Formule moléculaire |
C14H7Br2Cl5O2 |
Poids moléculaire |
544.3 g/mol |
Nom IUPAC |
2-bromo-6-[1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2,2-trichloroethyl]-4-chlorophenol |
InChI |
InChI=1S/C14H7Br2Cl5O2/c15-9-3-5(17)1-7(12(9)22)11(14(19,20)21)8-2-6(18)4-10(16)13(8)23/h1-4,11,22-23H |
Clé InChI |
FCWMYJCEDIULDO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(C2=C(C(=CC(=C2)Cl)Br)O)C(Cl)(Cl)Cl)O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)







methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)

